6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide
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Overview
Description
6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group often play an important role in pharmaceuticals . They are found in many synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Compounds containing the trifluoromethyl group are known to exhibit numerous pharmacological activities . They interact with their targets, leading to changes that can result in therapeutic effects.
Biochemical Pathways
It’s known that trifluoromethyl-containing compounds can affect a broad range of biochemical pathways due to their wide-ranging pharmacological activities .
Pharmacokinetics
The compound’s molecular weight is 318293 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.
Result of Action
It’s known that trifluoromethyl-containing compounds can exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s known that the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-2H-chromene-3-carboxylic acid and 3-(trifluoromethyl)aniline.
Formation of Amide Bond: The carboxylic acid group of 6-methoxy-2H-chromene-3-carboxylic acid is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base such as triethylamine. This activated intermediate then reacts with 3-(trifluoromethyl)aniline to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 6-methoxy-2H-chromene-3-carboxylic acid derivatives.
Reduction: Formation of 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide derivatives with reduced amide groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential pharmacological properties. Chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer activities. Research is ongoing to explore the specific biological activities of this compound.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of cancer and inflammatory diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group imparts unique chemical properties that can be exploited in material science.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(trifluoromethyl)phenyl]-2H-chromene-3
6-methoxy-2H-chromene-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO3/c1-24-15-5-6-16-11(8-15)7-12(10-25-16)17(23)22-14-4-2-3-13(9-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYBUCXPTBMKOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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